6-Chloro-1,2,3,4-tetrahydronaphthalene-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-1,2,3,4-tetrahydronaphthalene-1-carbaldehyde is an organic compound with the molecular formula C11H11ClO It is a derivative of naphthalene, characterized by the presence of a chlorine atom at the 6th position and an aldehyde group at the 1st position of the tetrahydronaphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-1,2,3,4-tetrahydronaphthalene-1-carbaldehyde typically involves the chlorination of 1,2,3,4-tetrahydronaphthalene followed by formylation. One common method includes:
Chlorination: 1,2,3,4-tetrahydronaphthalene is reacted with chlorine gas in the presence of a catalyst such as ferric chloride to introduce the chlorine atom at the 6th position.
Formylation: The chlorinated product is then subjected to formylation using reagents like dichloromethyl methyl ether and a Lewis acid catalyst such as aluminum chloride to introduce the aldehyde group at the 1st position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: The aldehyde group in this compound can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can undergo nucleophilic substitution reactions, where it is replaced by other functional groups using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium cyanide in dimethyl sulfoxide.
Major Products Formed:
Oxidation: 6-Chloro-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid.
Reduction: 6-Chloro-1,2,3,4-tetrahydronaphthalene-1-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-Chloro-1,2,3,4-tetrahydronaphthalene-1-carbaldehyde has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds, particularly those targeting neurological pathways.
Material Science: It is explored for its potential use in the synthesis of novel materials with specific electronic properties.
Biological Studies: It is used in studies involving enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 6-Chloro-1,2,3,4-tetrahydronaphthalene-1-carbaldehyde largely depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The chlorine atom may also influence the compound’s lipophilicity and membrane permeability, affecting its distribution within biological systems.
Comparison with Similar Compounds
6-Chloro-1,2,3,4-tetrahydronaphthalene: Lacks the aldehyde group, making it less reactive in certain synthetic applications.
6-Chloro-3,4-dihydro-2(1H)-naphthalenone: Contains a ketone group instead of an aldehyde, leading to different reactivity and applications.
1,2,3,4-Tetrahydronaphthalene-1-carbaldehyde: Lacks the chlorine atom, affecting its chemical properties and reactivity.
Properties
Molecular Formula |
C11H11ClO |
---|---|
Molecular Weight |
194.66 g/mol |
IUPAC Name |
6-chloro-1,2,3,4-tetrahydronaphthalene-1-carbaldehyde |
InChI |
InChI=1S/C11H11ClO/c12-10-4-5-11-8(6-10)2-1-3-9(11)7-13/h4-7,9H,1-3H2 |
InChI Key |
DFCXJYJCPFUTKB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=C(C1)C=C(C=C2)Cl)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.